An In-depth Technical Guide to (3-Amino-5-chlorophenyl)boronic acid: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (3-Amino-5-chlorophenyl)boronic acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-5-chlorophenyl)boronic acid, bearing the CAS number 1186403-18-8, is a substituted aromatic boronic acid of significant interest in the fields of medicinal chemistry and advanced materials science. Its unique trifunctional nature, featuring a boronic acid moiety, an amino group, and a chloro substituent on the phenyl ring, makes it a highly versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the design of novel bioactive compounds.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology allows for the efficient and stereospecific formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[2] The value of a particular boronic acid is determined by the nature and position of the substituents on the aromatic ring. These substituents not only influence the electronic and steric properties of the boronic acid, thereby modulating its reactivity, but also serve as functional handles for further chemical modifications.
(3-Amino-5-chlorophenyl)boronic acid is a prime example of a strategically functionalized building block. The boronic acid group serves as the reactive site for cross-coupling reactions. The amino group, a nucleophilic and basic site, can be readily derivatized to introduce a wide range of functionalities or to modulate the biological activity of the target molecule. The chloro substituent, an electron-withdrawing group, alters the electronic properties of the phenyl ring and provides an additional site for potential cross-coupling reactions or other transformations. This combination of functionalities in a single, readily accessible molecule makes it a valuable asset in the synthesis of diverse chemical libraries for drug discovery and the development of novel organic materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (3-Amino-5-chlorophenyl)boronic acid is crucial for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 1186403-18-8 | [3] |
| Molecular Formula | C₆H₇BClNO₂ | [3] |
| Molecular Weight | 171.39 g/mol | [3] |
| Appearance | Off-white to light brown powder or crystalline solid | General Observation |
| Melting Point | Data not available in searched literature. | |
| Solubility | Soluble in many common organic solvents such as methanol, DMSO, and DMF. Poorly soluble in nonpolar solvents and water. | General knowledge of similar compounds |
| pKa | Estimated to be in the range of 8-9 for the boronic acid moiety, influenced by the amino and chloro substituents. | General knowledge of substituted phenylboronic acids |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons in the region of δ 6.5-7.5 ppm. The chemical shifts and coupling patterns will be influenced by the positions of the amino, chloro, and boronic acid groups. The protons of the B(OH)₂ group will likely appear as a broad singlet, and the protons of the NH₂ group will also be a singlet, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the boron will have a characteristic chemical shift.
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¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids and will show a single resonance, the chemical shift of which is indicative of the coordination state of the boron atom.[4] For a tricoordinate boronic acid, the signal is typically observed in the range of +25 to +35 ppm.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of boron and chlorine.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (around 3200-3600 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
Synthesis and Purification
The synthesis of (3-Amino-5-chlorophenyl)boronic acid can be approached through several established methods for the preparation of arylboronic acids. A common and effective strategy involves a two-step sequence starting from a readily available substituted aniline or nitrobenzene.
Conceptual Synthesis Workflow:
A plausible synthesis route for (3-Amino-5-chlorophenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical, based on related procedures):
Step 1: Synthesis of 2-(3-Amino-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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To a dry, nitrogen-purged reaction vessel, add 3-bromo-5-chloroaniline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).
-
Add a suitable anhydrous solvent, such as dioxane or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude pinacol ester intermediate, which can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to (3-Amino-5-chlorophenyl)boronic acid
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Dissolve the purified pinacol ester from Step 1 in a suitable solvent mixture, such as THF/water.
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Add an acid, such as 2M HCl, and stir the mixture at room temperature for 2-4 hours.
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Neutralize the reaction mixture with a base, such as saturated sodium bicarbonate solution.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system.[5]
Purification Considerations:
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for decomposition on silica. Recrystallization is often the preferred method for obtaining high-purity material. It is also important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[6] The presence of boroxines can affect the reactivity of the boronic acid in subsequent reactions.[6] Drying the purified boronic acid under high vacuum can help to minimize the boroxine content.[6]
Reactivity and Mechanistic Insights
The reactivity of (3-Amino-5-chlorophenyl)boronic acid is dominated by the chemistry of the boronic acid group, with the amino and chloro substituents playing a significant role in modulating its properties.
The Suzuki-Miyaura Coupling Reaction:
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organohalide or triflate.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) species.[7]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Influence of Substituents on Reactivity:
The electronic nature of the substituents on the phenylboronic acid can influence the rate of the transmetalation step.
-
Amino Group (-NH₂): As an electron-donating group, the amino group increases the electron density on the aromatic ring. This can make the transmetalation step slower compared to unsubstituted phenylboronic acid. However, the amino group also provides a handle for further functionalization.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chloro group decreases the electron density on the aromatic ring. This can facilitate the transmetalation step.
The interplay of these two groups in (3-Amino-5-chlorophenyl)boronic acid results in a balanced reactivity profile, making it a suitable coupling partner in a wide range of Suzuki-Miyaura reactions.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized as valuable pharmacophores in drug design.[1] The boron atom can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors for carbohydrates. (3-Amino-5-chlorophenyl)boronic acid serves as a versatile scaffold for the synthesis of bioactive molecules.
As a Building Block for Kinase Inhibitors: The biaryl motif is a common core structure in many kinase inhibitors. Suzuki-Miyaura coupling using (3-Amino-5-chlorophenyl)boronic acid allows for the efficient construction of such scaffolds. The amino group can be further elaborated to introduce side chains that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
In the Synthesis of Protease Inhibitors: The boronic acid moiety itself can act as a transition-state analog inhibitor of serine proteases.[8] While the primary use of (3-Amino-5-chlorophenyl)boronic acid is as a coupling partner, the resulting biaryl structures can be further modified to incorporate a boronic acid warhead for targeting proteases.
For the Development of PROTACs and Molecular Glues: The amino group provides a convenient attachment point for linkers used in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. These emerging therapeutic modalities rely on bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and reactivity of (3-Amino-5-chlorophenyl)boronic acid.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Protect from moisture, as boronic acids can undergo dehydration to form boroxines.[6]
-
It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10]
Handling:
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[9]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
As with many arylboronic acids, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[11]
Quality Control and Analytical Methods
Ensuring the purity of (3-Amino-5-chlorophenyl)boronic acid is critical for achieving reproducible results in synthetic applications.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of boronic acids. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for this compound due to the aromatic ring. The development of a robust HPLC method for boronic acids can be challenging due to their potential for on-column degradation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the compound. The presence of impurities can often be detected by the appearance of extra signals in the spectrum. It can also be used to estimate the ratio of the boronic acid to its boroxine anhydride.[6]
-
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can be indicative of impurities.[13]
Workflow for Quality Control Analysis:
A typical quality control workflow for (3-Amino-5-chlorophenyl)boronic acid.
Conclusion
(3-Amino-5-chlorophenyl)boronic acid is a valuable and versatile building block in modern organic chemistry. Its trifunctional nature provides a wealth of opportunities for the synthesis of complex molecules with diverse applications, particularly in the realm of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of strategically functionalized building blocks like (3-Amino-5-chlorophenyl)boronic acid will undoubtedly increase.
References
Sources
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- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
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